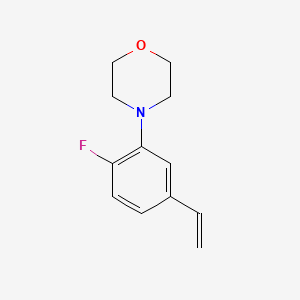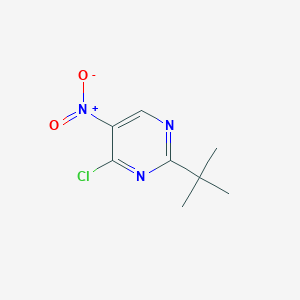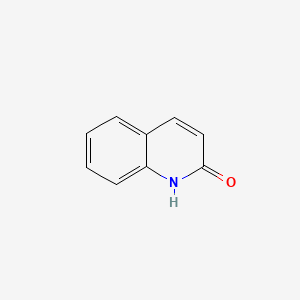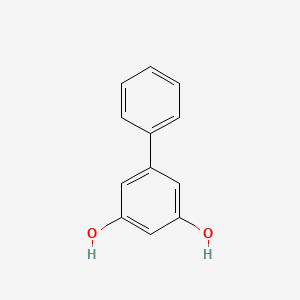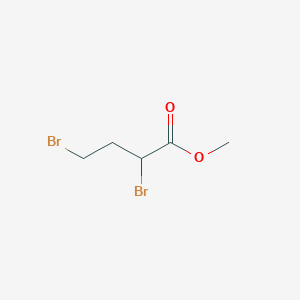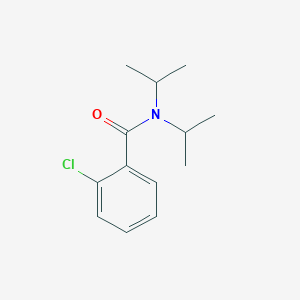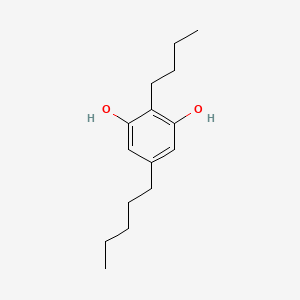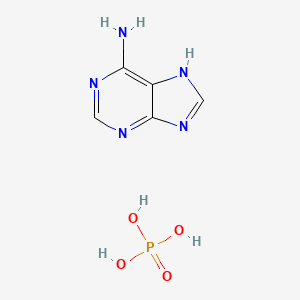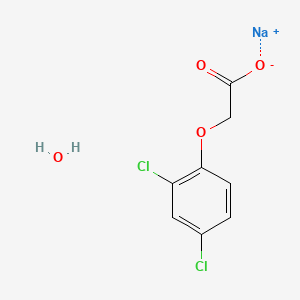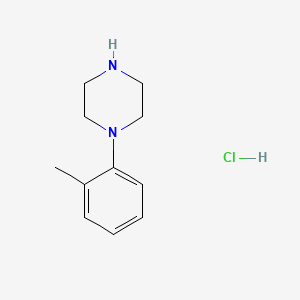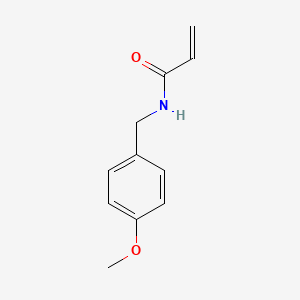
N-(4-methoxybenzyl)acrylamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-methoxybenzyl)acrylamide involves the reaction of [Ru2Cl2(μ-Cl)2(η6-p-cymene)2] with two thiosemicarbazones obtained by the condensation of N-(4-methoxybenzyl) thiosemicarbazide . The cationic complexes of formula [RuCl(η6-p-cymene)(HL)]+ were isolated as solid chloride and trifluoromethylsulfate (TfO) salts .Molecular Structure Analysis
The spectroscopic data and X-ray structure of single crystals indicate that ruthenium is coordinated to the TSC ligands through the iminic nitrogen (N3) and the sulfur atoms of the thiosemicarbazone as well as to a chloride ion and the η6-p-cymene ring .Chemical Reactions Analysis
Acrylamide derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide have been studied for their effectiveness as corrosion inhibitors, particularly for copper in nitric acid solutions. These compounds have shown to be effective mixed-type inhibitors, reducing the double-layer capacitance and showing high efficiencies in preventing corrosion.Physical And Chemical Properties Analysis
Polyacrylamide hydrogels are usually synthesized in aqueous solution using water-soluble initiators and crosslinking agents such as N,N′-methylenebisacrylamide . Temperature control is critical for reproducibility of acrylamide polymerization .Applications De Recherche Scientifique
Corrosion Inhibition : Acrylamide derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide have been studied for their effectiveness as corrosion inhibitors, particularly for copper in nitric acid solutions. These compounds have shown to be effective mixed-type inhibitors, reducing the double-layer capacitance and showing high efficiencies in preventing corrosion (Abu-Rayyan et al., 2022).
Cytotoxicity and Cancer Research : Certain acrylamide derivatives, including those involving 4-methoxyphenyl groups, have been synthesized and tested for their cytotoxic activities against cancer cells. For instance, 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides exhibited potential as cytotoxic agents against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014).
Drug Delivery : The polymerization of N-isopropylacrylamide, a related compound, has been investigated for drug delivery applications. Controlled polymerization methods like RAFT (Reversible Addition-Fragmentation Chain Transfer) have been developed to create polymers that can be used in drug delivery systems (Convertine et al., 2004).
Antibacterial and Antifouling Applications : N-(4-hydroxy-3-methoxybenzyl)-acrylamide has been utilized to modify polyethylene terephthalate (PET) films to impart antibacterial properties. These modified surfaces have shown potential in preventing bacterial adhesion and growth (Salmi-Mani et al., 2018).
- careful handling due to potential negative effects on strength and thickening when hydrolyzed in alkaline conditions (Liu et al., 2016).
Bioengineering and Biomedical Applications : Poly(N-isopropyl acrylamide) has been widely used in bioengineering for nondestructive release of biological cells and proteins. This has applications in the study of the extracellular matrix, tissue transplantation, formation of tumor-like spheroids, bioadhesion, bioadsorption, and individual cell manipulation (Cooperstein & Canavan, 2010).
Polymer Chemistry and Nanoparticle Formation : N-Hydroxyethyl acrylamide has been used as a functional initiator in the enzymatic ring-opening polymerization of lactones to create polycaprolactones, which are then copolymerized to form amphiphilic copolymers. These copolymers self-assemble into nanoparticles with low cytotoxicity, potentially useful in biomedical applications (Lentz et al., 2022).
Environmental Safety and Toxicology : The chemistry, biochemistry, and safety of acrylamide, a core component in polyacrylamide synthesis, have been extensively studied due to potential human exposure. This research has focused on understanding its formation, distribution in food, and role in human health (Friedman, 2003).
Mécanisme D'action
Mode of Action
The interaction of acrylamides with motor proteins is considered to be a major mechanism in acrylamide toxicity .
Biochemical Pathways
. This could potentially affect various biochemical pathways in the body.
Action Environment
The action environment of N-(4-methoxybenzyl)acrylamide can vary depending on its application. For instance, in marine antifouling applications, the compound is incorporated into a polymer network to achieve long-lasting antifouling property . The chemical grafting of the compound into the polymer improves the antifouling life of the coating and reduces environmental pollution caused by leakage .
Safety and Hazards
Orientations Futures
With the development of society, there is an urgent need to develop non-toxic and efficient anti-fouling strategies . To achieve long-lasting antifouling property, a derivative of capsaicin N-(4-hydroxy-3-methoxybenzyl)acrylamide (HMBA) is incorporated to prepare double network (DN) hydrogels and make HMBA a part of the polymer network .
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-11(13)12-8-9-4-6-10(14-2)7-5-9/h3-7H,1,8H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRCAHXQCJTFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70875-53-5 | |
| Record name | N-[(4-methoxyphenyl)methyl]prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



